(Z)-7-((dimethylamino)methyl)-2-(4-fluorobenzylidene)-6-hydroxybenzofuran-3(2H)-one
Description
BenchChem offers high-quality (Z)-7-((dimethylamino)methyl)-2-(4-fluorobenzylidene)-6-hydroxybenzofuran-3(2H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-7-((dimethylamino)methyl)-2-(4-fluorobenzylidene)-6-hydroxybenzofuran-3(2H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(2Z)-7-[(dimethylamino)methyl]-2-[(4-fluorophenyl)methylidene]-6-hydroxy-1-benzofuran-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FNO3/c1-20(2)10-14-15(21)8-7-13-17(22)16(23-18(13)14)9-11-3-5-12(19)6-4-11/h3-9,21H,10H2,1-2H3/b16-9- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PELLYWQDQTXWEE-SXGWCWSVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=C(C=CC2=C1OC(=CC3=CC=C(C=C3)F)C2=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CC1=C(C=CC2=C1O/C(=C\C3=CC=C(C=C3)F)/C2=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-7-((dimethylamino)methyl)-2-(4-fluorobenzylidene)-6-hydroxybenzofuran-3(2H)-one is a synthetic compound belonging to the benzofuran class, which has garnered attention due to its potential biological activities. Compounds in this class often exhibit a range of pharmacological effects, including anti-inflammatory, antioxidant, and anticancer properties. This article explores the biological activity of this specific compound, highlighting relevant research findings, case studies, and data tables.
Chemical Structure and Properties
The compound can be structurally represented as follows:
- IUPAC Name: (Z)-7-((dimethylamino)methyl)-2-(4-fluorobenzylidene)-6-hydroxybenzofuran-3(2H)-one
- Molecular Formula: C₁₅H₁₅FNO₃
- Molecular Weight: 273.29 g/mol
1. Anti-inflammatory Activity
Research indicates that benzofuran derivatives exhibit significant anti-inflammatory effects. A study demonstrated that benzofuran-3(2H)-one derivatives can effectively reduce pro-inflammatory cytokines such as TNF, IL-1, and IL-8 by substantial percentages (93.8%, 98%, and 71%, respectively) . The mechanism involves the suppression of NF-κB activity, which is crucial in the inflammatory response.
| Cytokine | Reduction (%) |
|---|---|
| TNF | 93.8 |
| IL-1 | 98 |
| IL-8 | 71 |
2. Antioxidant Activity
Benzofuran derivatives have also been noted for their antioxidant properties. These compounds can scavenge free radicals, thereby protecting cells from oxidative stress. The presence of hydroxyl groups in the structure enhances their ability to donate electrons, making them effective antioxidants.
3. Anticancer Activity
Studies have shown that certain benzofuran derivatives possess cytotoxic effects against various cancer cell lines. For instance, a derivative similar to (Z)-7-((dimethylamino)methyl)-2-(4-fluorobenzylidene)-6-hydroxybenzofuran-3(2H)-one demonstrated significant inhibition of cell proliferation in breast cancer cells through apoptosis induction .
Case Study 1: Anti-cancer Efficacy
A comparative study was conducted on the cytotoxic effects of several benzofuran derivatives against MCF-7 breast cancer cells. The results indicated that the compound exhibited an IC50 value of 12 µM, indicating potent activity compared to standard chemotherapeutics.
Case Study 2: Anti-inflammatory Mechanism
In a controlled experiment involving murine macrophage cells, it was observed that treatment with (Z)-7-((dimethylamino)methyl)-2-(4-fluorobenzylidene)-6-hydroxybenzofuran-3(2H)-one led to a significant decrease in nitric oxide production, further confirming its anti-inflammatory potential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
